3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole
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Overview
Description
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indazole moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including various receptors and enzymes .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Nitrogen regions in the structures of drug-like molecules, such as piperazines, are known to increase their solubility in water and have an important effect on bioavailability .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of piperazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine . This intermediate is then subjected to oxidation reactions using reagents such as glacial acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like glacial acetic acid.
Reduction: Potential reduction reactions could involve hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Glacial acetic acid is commonly used.
Reduction: Hydrogen gas or metal hydrides could be employed.
Substitution: Halogenated compounds and nucleophiles are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds .
Scientific Research Applications
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl moieties.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxy group in a different position.
Trifluoromethylphenylpiperazine: A piperazine derivative with a trifluoromethyl group.
Uniqueness
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1H-indazol-3-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-15-8-6-14(7-9-15)22-10-12-23(13-11-22)19(24)18-16-4-2-3-5-17(16)20-21-18/h2-9H,10-13H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFDIRYIAQYYOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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